molecular formula C8H11NO4 B070803 (1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176199-49-8

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No. B070803
M. Wt: 185.18 g/mol
InChI Key: VTAARTQTOOYTES-AFCXAGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as (±)-trans-ACPD, is a chemical compound that belongs to the class of amino acids. It is a selective agonist of metabotropic glutamate receptors and is widely used in scientific research for its potential therapeutic applications.

Mechanism Of Action

(±)-trans-ACPD is a selective agonist of metabotropic glutamate receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation can result in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can modulate neuronal activity and affect behavior and cognition.

Biochemical And Physiological Effects

(±)-trans-ACPD has been shown to have a variety of biochemical and physiological effects. It can increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. It can also modulate the activity of ion channels and affect the expression of genes involved in neuronal plasticity and survival. In addition, (±)-trans-ACPD can affect the levels of intracellular calcium and activate various signaling pathways.

Advantages And Limitations For Lab Experiments

(±)-trans-ACPD has several advantages for lab experiments. It is a selective agonist of metabotropic glutamate receptors, which makes it useful for studying the role of these receptors in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It can be toxic at high concentrations and can affect the activity of other receptors and ion channels. In addition, its effects can be difficult to interpret due to the complex signaling pathways involved.

Future Directions

There are several future directions for the study of (±)-trans-ACPD. One area of research is the development of more selective agonists and antagonists of metabotropic glutamate receptors. This could lead to the development of new therapeutic agents for a variety of neurological and psychiatric disorders. Another area of research is the study of the role of (±)-trans-ACPD in neuronal plasticity and survival. This could lead to a better understanding of the mechanisms underlying learning and memory and the development of new treatments for neurodegenerative diseases. Finally, the study of (±)-trans-ACPD could also provide insights into the mechanisms underlying the development of addiction and the potential for developing new treatments for drug abuse.

Synthesis Methods

(±)-trans-ACPD can be synthesized through a multistep process starting from 2,3-dihydroxybenzoic acid. The first step involves the conversion of 2,3-dihydroxybenzoic acid to ethyl 2,3-dihydroxybenzoate through esterification. The second step involves the conversion of ethyl 2,3-dihydroxybenzoate to ethyl 2,3-dihydroxy-5-nitrobenzoate through nitration. The third step involves the reduction of ethyl 2,3-dihydroxy-5-nitrobenzoate to ethyl 2,3-dihydroxy-5-aminobenzoate through catalytic hydrogenation. The final step involves the cyclization of ethyl 2,3-dihydroxy-5-aminobenzoate to (±)-trans-ACPD.

Scientific Research Applications

(±)-trans-ACPD is widely used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects and can prevent or reduce the damage caused by ischemia, traumatic brain injury, and neurodegenerative diseases. It has also been shown to have anticonvulsant effects and can be used to treat epilepsy. In addition, (±)-trans-ACPD has been shown to have analgesic effects and can be used to treat pain.

properties

CAS RN

176199-49-8

Product Name

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1

InChI Key

VTAARTQTOOYTES-AFCXAGJDSA-N

Isomeric SMILES

C1C[C@@]([C@@H]2[C@H]1[C@H]2C(=O)O)(C(=O)O)N

SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

synonyms

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI)

Origin of Product

United States

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